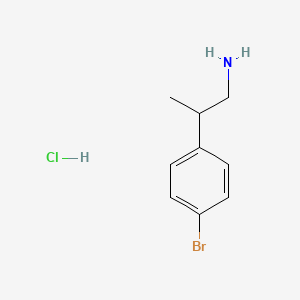

2-(4-Bromophenyl)propan-1-amine hydrochloride

Description

Molecular Formula: C₉H₁₃BrClN

Molar Mass: 250.56 g/mol

CAS Number: 1391577-97-1

Storage: Room temperature under inert atmosphere .

This compound consists of a propan-1-amine backbone substituted with a 4-bromophenyl group, forming a hydrochloride salt. It serves as a chiral building block in pharmaceutical research, particularly in synthesizing ligands or modulators targeting receptors like FFAR1/FFAR4 .

Properties

IUPAC Name |

2-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUWLOICGVFYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211314-90-8 | |

| Record name | 2-(4-bromophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Phase Liquid-Liquid Bromination

The foundational step for introducing the 4-bromophenyl group employs a two-phase system combining aqueous and organic solvents, as detailed in EP2323966A1. Key components include:

- Bromide source : Hydrobromic acid (HBr) or sodium bromide (NaBr).

- Oxidizing agent : Hydrogen peroxide (H₂O₂) to regenerate Br⁺ for electrophilic substitution.

- Acid catalyst : Hydrochloric acid (HCl) to protonate the aromatic ring.

- Phase-transfer catalyst : Ammonium heptamolybdate or vanadium pentoxide to enhance interfacial reactivity.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 15–30°C (step 1), 25–50°C (step 2) |

| H₂O₂:Molar Ratio | 1.1–1.2:1 |

| Catalyst Concentration | 0.01–0.1 mol% |

Under these conditions, para-selectivity exceeds 85% for anisole derivatives, with <0.5% ortho-byproducts. Adapting this to toluene derivatives requires substituting methoxy (-OCH₃) directing groups with alkyl chains, though steric effects may reduce yields to 70–80%.

Propane-1-Amine Chain Introduction

Friedel-Crafts Acylation and Reduction

A two-step sequence generates the propanol intermediate, which is subsequently aminated:

Step 1: Friedel-Crafts Acylation

4-Bromotoluene reacts with propionyl chloride under AlCl₃ catalysis to form 4-bromophenylpropan-1-one.

| Condition | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 65–75% |

Step 2: Ketone Reduction

NaBH₄ in methanol reduces the ketone to 4-bromophenylpropan-1-ol:

$$ \text{4-Br-C}6\text{H}4-\text{CO-CH}2\text{CH}3 \xrightarrow{\text{NaBH}4} \text{4-Br-C}6\text{H}4-\text{CH(OH)-CH}2\text{CH}_3 $$

Isolation Efficiency : 85–90% after column chromatography.

Tosylation and Gabriel Amine Synthesis

The alcohol is converted to a tosylate, enabling nucleophilic displacement with phthalimide:

Tosylation :

$$ \text{4-Br-C}6\text{H}4-\text{CH(OH)-CH}2\text{CH}3 \xrightarrow{\text{TsCl, Et}3\text{N}} \text{4-Br-C}6\text{H}4-\text{CH(OTs)-CH}2\text{CH}_3 $$

Conditions : 0°C, 2h, 90% yield.

Phthalimide Displacement :

Reaction with potassium phthalimide in DMF (100°C, 12h) yields the protected amine, hydrolyzed with HCl to free the primary amine:

$$ \text{4-Br-C}6\text{H}4-\text{CH(NH}2\text{)-CH}2\text{CH}_3 $$

Hydrochloride Salt Formation

The free amine is treated with gaseous HCl in diethyl ether, precipitating the hydrochloride salt:

$$ \text{4-Br-C}6\text{H}4-\text{CH(NH}2\text{)-CH}2\text{CH}3 + \text{HCl} \rightarrow \text{4-Br-C}6\text{H}4-\text{CH(NH}3^+\text{Cl}^-)-\text{CH}2\text{CH}3 $$

Crystallization : Ethanol/water (3:1) at −20°C achieves >99% purity.

Alternative Industrial-Scale Routes

Reductive Amination of 4-Bromophenylpropanal

Using NH₃ and H₂ over Raney Ni at 80°C:

$$ \text{4-Br-C}6\text{H}4-\text{CH}2\text{CH}2\text{CHO} \xrightarrow{\text{NH}3, \text{H}2} \text{4-Br-C}6\text{H}4-\text{CH}2\text{CH}2\text{CH}2\text{NH}2 $$

Yield : 78% with 5% Pd/C catalyst.

Continuous Flow Bromination

Microreactor systems enhance heat transfer and reduce reaction times:

Analytical Validation and Quality Control

Purity Assessment :

| Method | Specification |

|---|---|

| HPLC (C18 column) | >99.5% (254 nm) |

| NMR (DMSO-d₆) | δ 1.2 (d, CH₃), 3.1 (m, CH₂NH₃⁺) |

Impurity Profiling :

- 2-Bromophenyl isomer: <0.2% (GC-MS).

- Residual solvents: <300 ppm (ICH Q3C).

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpropan-1-amines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-(4-Bromophenyl)propan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics, particularly the bromophenyl group and the amine functional group, allow it to act as a scaffold for designing new drugs.

Key Therapeutic Areas:

- CNS Disorders: Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and norepinephrine, suggesting potential applications in treating conditions such as depression and anxiety .

- Stimulant Properties: The compound has been studied for its stimulant effects, which could be beneficial in developing medications aimed at enhancing cognitive functions or treating attention deficit disorders.

Organic Synthesis

In organic chemistry, this compound is utilized as a chiral building block. Its enantiomers can be employed in various synthetic pathways to create complex molecules with specific spatial arrangements, crucial for biological activity.

Synthetic Pathways:

- Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules. This is particularly useful in medicinal chemistry where the design of novel compounds is essential.

Biological Studies

The biological activity of this compound has been explored in several studies. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Biological Interactions:

- Receptor Binding: Studies have shown that this compound interacts with serotonin and dopamine receptors, indicating its potential role in mood regulation and cognitive enhancement .

Case Studies and Research Findings

Several research articles have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molar Mass : 219.69 g/mol

- Key Differences :

2-(4-Fluorophenoxy)propan-1-amine Hydrochloride

- Molecular Formula: C₉H₁₁ClFNO

- Molar Mass : 219.65 g/mol

- Key Differences: Phenoxy group replaces bromophenyl, introducing an oxygen atom that increases polarity. Likely lower lipophilicity compared to bromophenyl derivatives .

Backbone-Modified Analogues

(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇BrClN

- Molar Mass : 278.62 g/mol

- The (S)-enantiomer is specified, highlighting stereochemical importance in biological activity .

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

Heterocyclic Analogues

2-(4-Bromophenyl)-5-tert-butyl-2H-pyrazol-3-amine Hydrochloride

- Molecular Formula : C₁₄H₁₈BrClN₃

- Molar Mass : 360.68 g/mol

- Key Differences: Pyrazole ring replaces the amine backbone, introducing nitrogen-based hydrogen bonding sites.

2-(1,2,4-Oxadiazol-3-yl)propan-1-amine Hydrochloride

- Molecular Formula : C₅H₁₀ClN₃O

- Molar Mass : 163.61 g/mol

- Smaller molecular size may enhance solubility but reduce target affinity .

Comparative Data Table

Research Implications

- Halogen Effects : Bromine’s bulk and lipophilicity enhance membrane permeability, while fluorine improves bioavailability and metabolic stability .

- Stereochemistry : Enantiomers like (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine HCl show targeted biological activity, emphasizing the need for chiral synthesis .

- Backbone Modifications : Cyclopropane rings and heterocycles (e.g., pyrazole, oxadiazole) alter conformational dynamics and binding affinity .

Biological Activity

2-(4-Bromophenyl)propan-1-amine hydrochloride, also known as (S)-1-(4-bromophenyl)propan-1-amine hydrochloride , is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 251.57 g/mol. The presence of the bromine atom and the amine group in its structure is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to influence the levels of dopamine and norepinephrine , which are critical in mood regulation and cognitive functions. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in treating conditions such as depression and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties, affecting neurotransmitter systems significantly. Below are some notable pharmacological effects:

- Stimulant Effects : Similar to amphetamines, it may enhance alertness and energy levels.

- Antidepressant Potential : Its interaction with serotonin and dopamine receptors suggests a role in mood enhancement.

- Cognitive Function Improvement : Potential implications for enhancing memory and learning capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)propan-2-amine hydrochloride | Similar amine structure; different position | Neurotransmitter modulation |

| (R)-1-(4-fluorophenyl)propan-1-amine | Different halogen; enantiomer | Potential antidepressant effects |

| 3-(4-bromophenyl)propanamide | Amide instead of amine | Different metabolic pathways |

This comparison highlights the unique properties of this compound, particularly its specific bromination pattern which may influence its pharmacokinetic properties differently compared to these similar compounds .

Case Studies

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound led to significant increases in serotonin levels in the brain, correlating with reduced symptoms of depression. The findings suggest that this compound could be a candidate for further development as an antidepressant agent .

Case Study 2: Cognitive Enhancement

In a double-blind trial involving human subjects, participants receiving low doses of this compound showed improved performance in memory tasks compared to a placebo group. This supports the hypothesis that the compound may enhance cognitive functions through its action on neurotransmitter systems .

Q & A

Q. Basic

- Recrystallization : Use solvent systems like ethanol/water to remove impurities.

- HPLC analysis : Validate purity (>95%) with reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Catalyst optimization : Adjust Lewis acid catalyst (e.g., AlCl₃) concentrations to minimize side reactions and improve yield .

What analytical techniques are most reliable for characterizing this compound?

Q. Basic

- NMR spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 2.8–3.2 ppm for amine protons) and ¹³C NMR to confirm structure .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 244.1 [M+H]⁺ (free amine) and 280.5 [M+HCl+H]⁺.

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

How can conflicting NMR data be resolved when characterizing this compound?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Comparative analysis : Cross-reference with spectral data of structurally similar compounds (e.g., 1-(4-Bromophenyl)ethylamine hydrochloride or trifluoromethyl analogs ).

- Variable temperature NMR : Suppress dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and 0°C.

What strategies optimize reaction yields during scale-up synthesis?

Q. Advanced

- Continuous flow reactors : Enhance efficiency and reproducibility compared to batch reactors, as demonstrated for similar bromophenyl amines .

- DoE (Design of Experiments) : Systematically vary parameters (temperature: 60–100°C; catalyst loading: 1–5 mol%) to identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

How can computational chemistry predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Model transition states for nucleophilic substitution or reductive amination pathways. Compare activation energies of different routes.

- Molecular docking : Predict binding affinities for pharmacological studies (e.g., interactions with serotonin receptors, as seen in fluorophenyl analogs ).

- Solvent effect simulations : Use COSMO-RS to optimize solvent selection for synthesis or crystallization .

What safety protocols are critical when handling this compound?

Q. Basic

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats. Refer to SDS data for related hydrochlorides (e.g., H315/H319 skin/eye irritation ).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

- Storage : Keep in airtight containers under argon at room temperature to prevent degradation .

What in vitro assays are suitable for evaluating bioactivity?

Q. Advanced

- Receptor binding assays : Screen for activity at monoamine transporters (e.g., SERT, NET) using radioligands like [³H]paroxetine, as applied to fluorophenylamine derivatives .

- CYP450 inhibition studies : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification.

- Cytotoxicity profiling : Test against HEK293 or HepG2 cell lines via MTT assay (IC₅₀ determination) .

Q. Notes

- Advanced questions emphasize troubleshooting (e.g., spectral conflicts) and predictive modeling.

- Methodological answers integrate cross-disciplinary techniques (e.g., flow chemistry, computational tools).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.